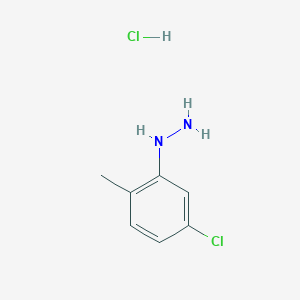

(5-Chloro-2-methylphenyl)hydrazine hydrochloride

Description

Properties

IUPAC Name |

(5-chloro-2-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-5-2-3-6(8)4-7(5)10-9;/h2-4,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGKCRFGEGJKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50526967 | |

| Record name | (5-Chloro-2-methylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50526967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5446-17-3 | |

| Record name | 5446-17-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5-Chloro-2-methylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50526967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methylphenyl)hydrazine hydrochloride typically involves the reaction of 5-chloro-2-methylbenzoyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azobenzene derivatives.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Oxidation: Azobenzene derivatives.

Reduction: Amines.

Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

Organic Synthesis

(5-Chloro-2-methylphenyl)hydrazine hydrochloride serves as an important intermediate in organic synthesis. It is utilized in the preparation of various organic compounds, including:

- Azo Compounds : Through oxidation reactions.

- Amines : Via reduction processes.

- Substituted Derivatives : By nucleophilic substitution reactions.

These derivatives can exhibit varied biological activities, making them valuable in pharmaceutical research.

The compound has been studied for its biological activities, particularly in enzyme inhibition and antibacterial properties.

Enzyme Inhibition

Research indicates that hydrazine derivatives can inhibit specific enzymes, such as lipoxygenase. This inhibition has implications for developing anti-inflammatory therapies. A notable case study demonstrated that modifications to the hydrazine core significantly enhanced enzyme interaction and inhibition efficacy.

Antibacterial Activity

In vitro studies have shown that this compound exhibits antibacterial properties against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20.5 ± 0.4 |

| Chromobacterium violaceum | 17.0 ± 0.3 |

These results suggest potential applications in treating bacterial infections, although further optimization is necessary for enhanced potency compared to standard antibiotics.

Cytotoxic Effects

Cytotoxicity assays conducted on cancer cell lines, such as HeLa cells, revealed varying degrees of cytotoxicity at micromolar concentrations. Some derivatives showed promising results in inhibiting cell proliferation, indicating potential as anticancer agents.

Case Study 1: Lipoxygenase Inhibition

A study focused on the structure-activity relationship (SAR) of hydrazine derivatives found that introducing a chlorine atom at the meta position significantly improved lipoxygenase inhibitory activity. This highlights the importance of molecular modifications in enhancing therapeutic efficacy.

Case Study 2: Antibacterial Efficacy

Another investigation assessed the antibacterial efficacy of (5-Chloro-2-methylphenyl)hydrazine against clinical isolates of Staphylococcus aureus. The compound consistently inhibited bacterial growth but required further chemical optimization to enhance its potency relative to conventional antibiotics.

Mechanism of Action

The mechanism of action of (5-Chloro-2-methylphenyl)hydrazine hydrochloride involves its interaction with biological molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The compound can also undergo redox reactions, affecting cellular redox balance and leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The reactivity and applications of phenylhydrazine hydrochlorides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

- Electronic Effects : The electron-withdrawing chlorine in the target compound reduces electron density at the phenyl ring, enhancing electrophilic substitution resistance compared to methoxy (electron-donating) analogs like (4-methoxyphenyl)hydrazine HCl .

Condensation Reactions :

- Phenylhydrazine hydrochlorides catalyze condensation reactions via acid release (e.g., in chromanone derivatives to form pyrazolines) . The target compound’s methyl group may sterically hinder such reactions compared to unsubstituted phenylhydrazine HCl.

- Example : In , hydrazine hydrate reacts with esters to form hydrazides under mild conditions. Similarly, the target compound could participate in hydrazide formation but with altered kinetics due to substituents .

Reduction Capabilities :

- Propylhydrazine HCl (PHC) and (2-thienylmethyl)hydrazine HCl (THC) are effective reducing agents in perovskite solar cells, restoring aged precursor solutions and improving device efficiency to ~23% . The target compound’s aromatic substituents likely reduce its reducing power compared to aliphatic analogs like PHC.

Biological Activity

(5-Chloro-2-methylphenyl)hydrazine hydrochloride, with the chemical formula C₇H₁₀Cl₂N₂ and CAS number 5446-17-3, is a hydrazine derivative notable for its biological activity. This compound is characterized by a chlorinated aromatic ring and has been investigated for various pharmacological properties, including enzyme inhibition and cytotoxicity against cancer cell lines. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

- Molecular Weight : Approximately 193.07 g/mol

- Density : 1.26 g/cm³

- Boiling Point : About 253.8°C at 760 mmHg

- Appearance : Colorless to light yellow solid

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an enzyme inhibitor and in anticancer applications . The compound's hydrazine functional group allows it to interact with various biological molecules, leading to potential therapeutic effects.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, such as lipoxygenases, which are involved in inflammatory processes. This suggests that it may have applications in anti-inflammatory therapies.

The mechanism of action for this compound involves:

- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity.

- Redox Reactions : It can undergo redox reactions that affect cellular redox balance, potentially leading to cytotoxic effects .

Cytotoxicity Studies

A study evaluating the cytotoxic properties of hydrazine derivatives found that this compound exhibited significant activity against various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).

- IC50 Values : Reported IC50 values ranged from 4 μM to 17 μM across different cell lines, indicating its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other hydrazine derivatives:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (4-Chloro-2-hydrazinotoluene) hydrochloride | 5446-17-4 | Similar structure; potential antitumor activity |

| (5-Fluoro-2-methylphenyl)hydrazine | 17390099 | Fluorinated analog; studied for biological activity |

| (4-Methylphenyl)hydrazine | 100-63-0 | Unsubstituted phenyl; used in similar reactions |

The unique substitution pattern of this compound may influence its reactivity and biological properties compared to these analogs.

Applications in Scientific Research

This compound is utilized in various scientific fields:

- Organic Synthesis : Acts as a building block for more complex organic molecules.

- Biological Studies : Investigated for enzyme inhibition and protein interactions.

- Industrial Applications : Used in the production of dyes and agrochemicals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (5-chloro-2-methylphenyl)hydrazine hydrochloride, and how is purity validated?

- Methodology : The compound is typically synthesized via condensation of 5-chloro-2-methylbenzaldehyde with hydrazine hydrate under acidic conditions, followed by HCl treatment. Key parameters include reflux duration (6–8 hours), solvent choice (ethanol/water mixtures), and stoichiometric control to minimize side products. Post-synthesis, purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Crystallization from ethanol improves purity, as noted in analogous hydrazine hydrochloride syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). Chlorine substituents induce deshielding in adjacent protons .

- FT-IR : Confirm N–H stretches (~3200 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ at m/z 189.6 (calculated for C₈H₁₀ClN₂·HCl). Cross-validate with elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. What safety protocols are critical when handling this compound?

- Methodology : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact, as hydrazine derivatives are hemolytic and suspected carcinogens. Storage in airtight containers with desiccants (e.g., silica gel) prevents hydrolysis. Neutralize spills with calcium hypochlorite solution .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines bond lengths/angles and torsion angles. For example, the hydrazine moiety typically adopts a trans configuration, with N–N bond lengths ~1.40 Å. Use ORTEP-3 for thermal ellipsoid visualization to assess disorder or dynamic effects .

Q. What strategies address contradictions in reported spectroscopic data (e.g., NMR shifts)?

- Methodology :

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; aromatic protons may shift up to 0.5 ppm due to solvent polarity.

- Dynamic NMR : Probe temperature-dependent line broadening to identify tautomerism or rotational barriers.

- Computational Validation : Optimize geometry with DFT (B3LYP/6-31G*) and simulate NMR shifts (GIAO method). Discrepancies >0.3 ppm suggest experimental artifacts .

Q. How does this compound behave in coordination chemistry, and what are its ligand properties?

- Methodology : React with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water under inert atmospheres. Monitor complexation via UV-Vis (d-d transitions, e.g., Cu²⁺ at ~600 nm) and cyclic voltammetry (redox shifts). Single-crystal studies reveal tridentate binding via the hydrazine –NH and aryl chlorine .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.